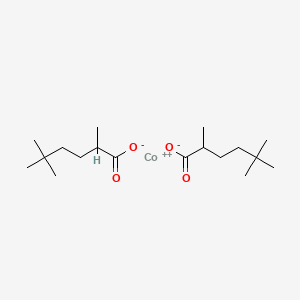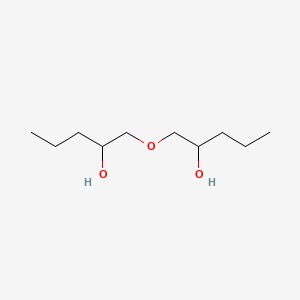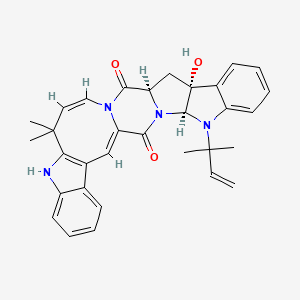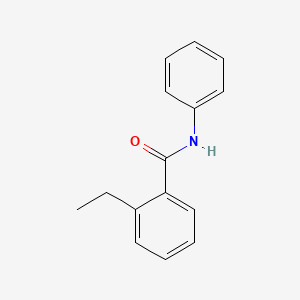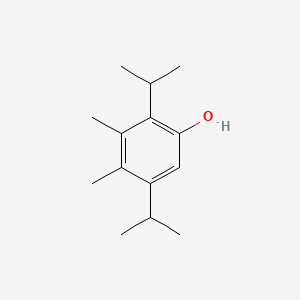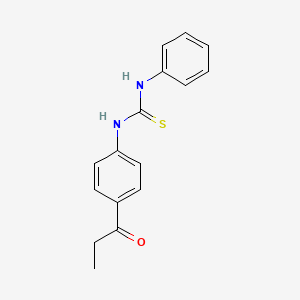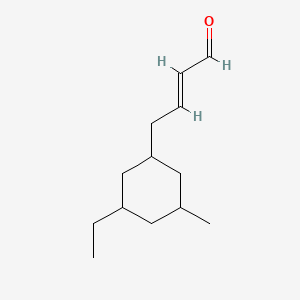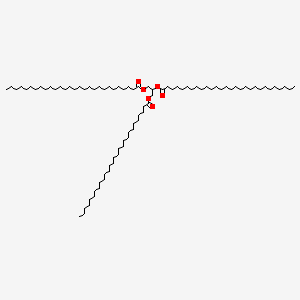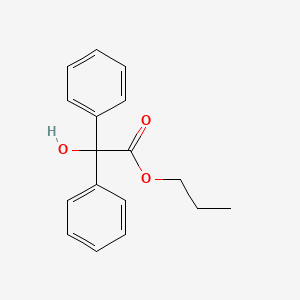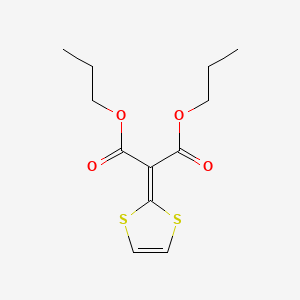
Propanedioic acid, 1,3-dithiol-2-ylidene-, dipropyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanedioic acid, 1,3-dithiol-2-ylidene-, dipropyl ester is an organic compound with the molecular formula C10H14O4S2 It is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by a 1,3-dithiol-2-ylidene group, and the carboxyl groups are esterified with propyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, 1,3-dithiol-2-ylidene-, dipropyl ester typically involves the reaction of malonic acid derivatives with 1,3-dithiol-2-ylidene intermediates
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include the esterification of malonic acid with propanol, followed by purification and introduction of the 1,3-dithiol-2-ylidene group under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Propanedioic acid, 1,3-dithiol-2-ylidene-, dipropyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiol group to thiol or disulfide groups.
Substitution: The ester groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base catalyst.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, disulfides, and various substituted esters, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
Propanedioic acid, 1,3-dithiol-2-ylidene-, dipropyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate due to its unique structural features.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of propanedioic acid, 1,3-dithiol-2-ylidene-, dipropyl ester involves its interaction with molecular targets through its dithiol and ester groups. These interactions can lead to the formation of covalent bonds with biological molecules, affecting their function. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Propanedioic acid, 1,3-dithiol-2-ylidene-, dimethyl ester
- Propanedioic acid, 1,3-dithiol-2-ylidene-, diethyl ester
- Propanedioic acid, 1,3-dithiol-2-ylidene-, bis(1-methylethyl) ester
Uniqueness
Propanedioic acid, 1,3-dithiol-2-ylidene-, dipropyl ester is unique due to its specific ester groups, which can influence its reactivity and solubility compared to its dimethyl, diethyl, and bis(1-methylethyl) counterparts
Propriétés
Numéro CAS |
59937-37-0 |
|---|---|
Formule moléculaire |
C12H16O4S2 |
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
dipropyl 2-(1,3-dithiol-2-ylidene)propanedioate |
InChI |
InChI=1S/C12H16O4S2/c1-3-5-15-10(13)9(11(14)16-6-4-2)12-17-7-8-18-12/h7-8H,3-6H2,1-2H3 |
Clé InChI |
LZEPOSVXLKRMIQ-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(=O)C(=C1SC=CS1)C(=O)OCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


